molecular formula C16H18N2O3S B5456421 5-[(benzylamino)sulfonyl]-N,2-dimethylbenzamide

5-[(benzylamino)sulfonyl]-N,2-dimethylbenzamide

Cat. No.: B5456421
M. Wt: 318.4 g/mol
InChI Key: HMHPXSGKKGOTPV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzylamine and benzamide, both of which are important in medicinal chemistry. Benzylamine is an organic compound which is a colorless liquid with a sharp, sweet odor. It is used in the synthesis of various pharmaceuticals . Benzamide is a white solid that serves as a common precursor to various drugs and is used in various industrial applications .


Molecular Structure Analysis

The molecular structure of “5-[(benzylamino)sulfonyl]-N,2-dimethylbenzamide” would likely involve a benzene ring (from the benzylamine and benzamide components) and a sulfonyl group (-SO2-) attached to a nitrogen atom .


Chemical Reactions Analysis

Benzylamines and benzamides can participate in a variety of chemical reactions. For instance, benzylamines can undergo N-alkylation, acylation, and sulfonation .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many sulfonylureas are used as antidiabetic drugs, increasing insulin secretion from the beta cells in the pancreas .

Properties

IUPAC Name

5-(benzylsulfamoyl)-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-8-9-14(10-15(12)16(19)17-2)22(20,21)18-11-13-6-4-3-5-7-13/h3-10,18H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHPXSGKKGOTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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